molecular formula C10H13NO3 B7515985 (3-Methylfuran-2-yl)-morpholin-4-ylmethanone

(3-Methylfuran-2-yl)-morpholin-4-ylmethanone

Cat. No. B7515985
M. Wt: 195.21 g/mol
InChI Key: OGWUVRYAWICHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylfuran-2-yl)-morpholin-4-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3-Methylfuran-2-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, (3-Methylfuran-2-yl)-morpholin-4-ylmethanone has also been found to exhibit other interesting biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (3-Methylfuran-2-yl)-morpholin-4-ylmethanone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-Methylfuran-2-yl)-morpholin-4-ylmethanone in lab experiments is that it is relatively easy to synthesize using standard laboratory techniques. However, one limitation is that this compound is not very water-soluble, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research involving (3-Methylfuran-2-yl)-morpholin-4-ylmethanone. One area of research could be focused on developing more efficient synthesis methods for this compound. Another area of research could be focused on further elucidating the mechanism of action of this compound, particularly in relation to its potential anticancer activity. Additionally, studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases or infectious diseases.

Synthesis Methods

The synthesis of (3-Methylfuran-2-yl)-morpholin-4-ylmethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-methylfuran-2-carboxylic acid with morpholine and thionyl chloride. This reaction produces the corresponding acid chloride, which is then reacted with an amine, such as methylamine, to yield the final product.

Scientific Research Applications

(3-Methylfuran-2-yl)-morpholin-4-ylmethanone has been found to have potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(3-methylfuran-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8-2-5-14-9(8)10(12)11-3-6-13-7-4-11/h2,5H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWUVRYAWICHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylfuran-2-yl)-morpholin-4-ylmethanone

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